Synthetic Yield Advantage: 92% Conversion to 5-Fluorotryptamine via LiAlH₄ Reduction
5-Fluoro-3-(2-nitrovinyl)indole undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C over 40 hours to yield 5-fluorotryptamine with 92% efficiency . This near-quantitative conversion establishes the compound as a high-yielding precursor to fluorinated tryptamine derivatives, which are privileged scaffolds in CNS drug discovery. In contrast, alternative synthetic routes to 5-fluorotryptamine via other precursors (e.g., enzymatic decarboxylation of DL-5-fluorotryptophan) yield substantially lower conversion rates of approximately 41% under comparable conditions .
| Evidence Dimension | Reduction yield to 5-fluorotryptamine |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | DL-5-fluorotryptophan enzymatic decarboxylation: 41% yield |
| Quantified Difference | 2.24-fold higher yield (51 percentage point advantage) |
| Conditions | Target: LiAlH₄, THF, 0–20°C, 40 h ; Comparator: pyridoxal 5′-phosphate, aromatic L-amino acid decarboxylase, 30°C, 48 h |
Why This Matters
Procurement of this specific precursor enables a 2.24-fold yield improvement in fluorotryptamine synthesis versus enzymatic routes, reducing material waste and cost per gram of final product.
